molecular formula C9H10N2O2 B2912648 1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 150159-13-0

1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Cat. No.: B2912648
CAS No.: 150159-13-0
M. Wt: 178.191
InChI Key: QCNQUCLPAAQEIX-UHFFFAOYSA-N
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Description

1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and azepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of steps involving alkylation, cyclization, and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione is unique due to its specific ring structure and the presence of both pyrrole and azepine moieties.

Properties

IUPAC Name

1-methyl-6,7-dihydro-5H-pyrrolo[2,3-c]azepine-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-5-3-6-7(12)2-4-10-9(13)8(6)11/h3,5H,2,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNQUCLPAAQEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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